![molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3](/img/structure/B2943235.png)
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a quinoxaline ring, an azetidine ring, and a pyridazinone ring . The quinoxaline ring is a heterocyclic compound that has been found to have applications in the medicinal, pharmaceutical, and agriculture industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate has been used to produce a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives were then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .科学的研究の応用
Cancer Research
Quinoxaline derivatives like the one mentioned have been studied for their potential in cancer treatment. They can inhibit specific pathways or proteins involved in cancer cell proliferation. For instance, some compounds have been shown to arrest cell growth in certain phases of the cell cycle, which is crucial for cancer therapy .
Antibacterial and Antifungal Applications
These compounds exhibit a range of antibacterial and antifungal activities. Their structural properties allow them to interact with bacterial and fungal cells, potentially inhibiting growth or killing the cells outright .
Antidiabetic Effects
Research has indicated that quinoxaline derivatives may have applications in treating diabetes by influencing blood sugar levels or insulin activity .
Dye and Pigment Industry
Quinoxaline derivatives are used in the synthesis of dyes and pigments due to their color properties and stability, making them suitable for various industrial applications .
Electroluminescent Materials
These compounds are valuable in creating electroluminescent materials for devices like organic light-emitting diodes (OLEDs), which are used in displays and lighting .
Fluorescent Materials
Due to their ability to emit light upon excitation, quinoxaline derivatives are used to create fluorescent materials for biological imaging and sensors .
Organic Semiconductors
Their electronic properties make them suitable as organic semiconductors, which are essential for organic electronic devices .
Solar Cell Applications
Quinoxaline derivatives can act as organic sensitizers in solar cells, contributing to the absorption of light and conversion into electrical energy .
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the known applications of quinoxaline derivatives in the medicinal, pharmaceutical, and agriculture industry , this compound could be of interest in these fields.
特性
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQIHVOVFSENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

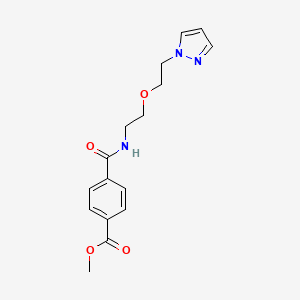

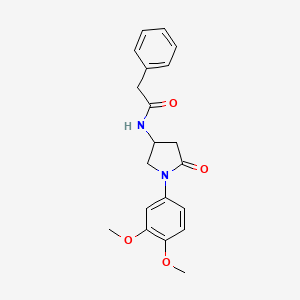

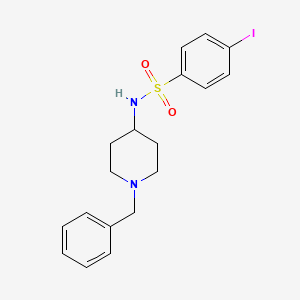
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
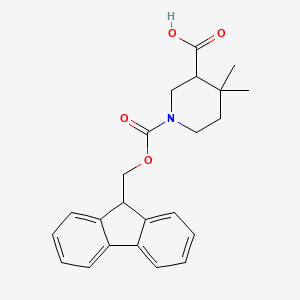


![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
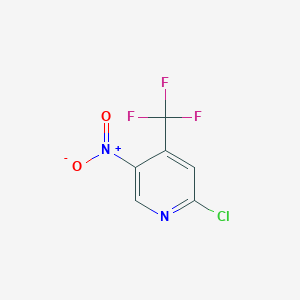
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)